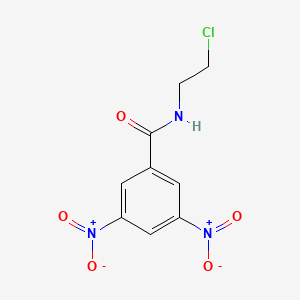

N-(2-Chloroethyl)-3,5-dinitrobenzamide

Description

Properties

CAS No. |

80649-12-3 |

|---|---|

Molecular Formula |

C9H8ClN3O5 |

Molecular Weight |

273.63 g/mol |

IUPAC Name |

N-(2-chloroethyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C9H8ClN3O5/c10-1-2-11-9(14)6-3-7(12(15)16)5-8(4-6)13(17)18/h3-5H,1-2H2,(H,11,14) |

InChI Key |

CNHVMMWHKHPCNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 3,5-Dinitrobenzoyl Chloride

A primary method involves the reaction of 3,5-dinitrobenzoyl chloride with 2-chloroethylamine. The benzoyl chloride derivative is typically prepared by treating 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The subsequent amidation proceeds via nucleophilic acyl substitution:

$$

\text{3,5-Dinitrobenzoyl chloride} + \text{H}2\text{NCH}2\text{CH}_2\text{Cl} \rightarrow \text{this compound} + \text{HCl}

$$

- Benzoyl chloride synthesis : 3,5-Dinitrobenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mL) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure.

- Amidation : The crude benzoyl chloride is dissolved in dry dichloromethane (DCM) and cooled to 0°C. 2-Chloroethylamine (12 mmol) is added dropwise, followed by triethylamine (15 mmol) as a base. The mixture is stirred for 12 hours at room temperature.

- Workup : The reaction is quenched with ice water, extracted with DCM, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Direct Nitration of N-(2-Chloroethyl)benzamide

An alternative route involves nitrating pre-formed N-(2-chloroethyl)benzamide. This method avoids handling reactive acyl chlorides but requires stringent control over nitration conditions to achieve regioselectivity.

- Nitration : N-(2-Chloroethyl)benzamide (5 mmol) is added to a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (15 mL) at 0°C. The temperature is gradually raised to 40°C over 2 hours.

- Quenching : The mixture is poured onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate.

- Purification : Recrystallization from ethanol/water (4:1) yields the product.

Regioselectivity : The meta-directing effect of the amide group ensures preferential nitration at the 3- and 5-positions, though minor ortho byproducts (<5%) may form.

Reductive Amination of 3,5-Dinitrobenzoic Acid

A less common approach employs reductive amination using 2-chloroethylamine and 3,5-dinitrobenzaldehyde, followed by oxidation to the amide. While theoretically viable, this method suffers from low yields (30–35%) due to competing reduction of nitro groups.

Optimization and Reaction Conditions

Solvent and Temperature Effects

- Method 1 : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing the transition state. Elevated temperatures (>40°C) lead to decomposition of the chloroethylamine.

- Method 2 : Nitration in H₂SO₄/HNO₃ requires strict temperature control (<50°C) to prevent denitration or sulfonation.

Catalytic Enhancements

- Method 1 : Adding catalytic DMAP (4-dimethylaminopyridine) improves yields to 78% by accelerating acylation.

- Method 2 : Use of acetic anhydride as a co-solvent suppresses byproduct formation, increasing yields to 65%.

Analytical Characterization

Spectroscopic Data

- δ 8.52 (s, 1H, H-2), 8.24 (d, J = 2.4 Hz, 2H, H-4/H-6)

- δ 3.89–3.81 (m, 4H, NCH₂CH₂Cl)

- δ 167.10 (C=O), 148.31 (C-3/C-5), 124.94 (C-2), 54.25 (NCH₂), 42.04 (CH₂Cl)

- 1675 cm⁻¹ (C=O stretch), 1531 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂)

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-3,5-dinitrobenzamide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or ethers.

Reduction: Formation of N-(2-Aminoethyl)-3,5-dinitrobenzamide.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(2-Chloroethyl)-3,5-dinitrobenzamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-3,5-dinitrobenzamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The nitro groups may also contribute to its biological activity through redox reactions and the generation of reactive oxygen species.

Comparison with Similar Compounds

Key Structural Features :

- Core Structure : All analogs retain the 3,5-dinitrobenzamide backbone, essential for target binding .

- N-Substituent Variability : Bioactivity and pharmacokinetics are modulated by substituents on the amide nitrogen.

Antitubercular Activity :

- DNB1 and DNB2: Exhibit potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M.

- Amino acid hydrazide derivatives: Variable yields (38–99%) correlate with structural complexity, but antimycobacterial efficacy requires further validation .

Structure-Activity Relationships (SAR)

- Nitro Groups : The 3,5-dinitro configuration is indispensable for antitubercular activity; removal or positional changes drastically reduce potency .

- N-Substituent Effects: Polar groups (e.g., methoxy, benzyloxy in DNB1/DNB2) enhance target binding and solubility . Halogenated chains (e.g., 2-chloroethyl) may improve membrane permeability but require toxicity profiling . Cyclic amines (e.g., aminocyclooctyl) in natural derivatives suggest novel bioactivity pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Chloroethyl)-3,5-dinitrobenzamide, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 3,5-dichlorobenzoyl chloride reacts with substituted amines (e.g., 2-chloroethylamine) in polar aprotic solvents like N,N′-dimethylformamide (DMF) at 60°C. Intermediates are purified via recrystallization and characterized using ¹H/¹³C NMR (to confirm substituent positions) and IR spectroscopy (to validate amide C=O stretching at ~1650–1680 cm⁻¹) .

- Key Data : Yields range from 65–85%, with melting points and spectral data (e.g., δ 8.5–9.0 ppm for aromatic protons in nitro groups) used for verification .

Q. How is crystallographic analysis employed to resolve structural ambiguities in dinitrobenzamide derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 7.1273 Å, b = 26.6676 Å, c = 7.5428 Å, β = 101.65°) are resolved using Bruker APEXII CCD diffractometers. Data refinement employs SHELXL-97, with R-factors <0.05 ensuring accuracy .

- Key Data : Bond lengths (e.g., C-N = 1.32–1.35 Å) and torsion angles confirm steric effects from the chloroethyl group .

Q. What preliminary biological activities are reported for 3,5-dinitrobenzamide derivatives?

- Methodology : In vitro assays against Mycobacterium tuberculosis (MIC values) and Eimeria parasites (IC₅₀) are standard. For instance, N-benzyl derivatives show MICs of 0.5–2.0 µg/mL against drug-resistant M. tuberculosis . Anticoccidial activity is tested in avian models, with efficacy linked to nitro group positioning .

- Key Data :

| Substituent | Biological Target | Activity (MIC/IC₅₀) |

|---|---|---|

| N-Benzyl | M. tuberculosis | 0.5–2.0 µg/mL |

| N-Chloroethyl | Eimeria tenella | 10–20 µM |

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, alkyl chain length) impact antimycobacterial potency?

- Methodology : Structure-activity relationship (SAR) studies compare analogs with varied substituents. For example, replacing the chloroethyl group with methoxyphenoxyethyl (DNB1) enhances activity 10-fold against XDR M. tuberculosis. Computational docking (e.g., Glide SP) identifies interactions with decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .

- Key Finding : Nitro groups at positions 3 and 5 are essential; bulkier substituents improve membrane permeability but may reduce solubility .

Q. What mechanisms underlie resistance to dinitrobenzamides in bacterial strains?

- Methodology : Genomic sequencing of resistant Mycobacterium smegmatis isolates reveals mutations in dprE1 (e.g., Cys387Ser). Cross-resistance studies with benzothiazinones (BTZ043) confirm shared targets. Enzymatic assays (IC₅₀ for DprE1 inhibition) and radiolabeled substrate incorporation (¹⁴C-ribose) validate mechanistic overlap .

- Key Data : DNB1-resistant strains show 32-fold higher MICs, with dprE1 mutations reducing drug binding affinity .

Q. How can electrochemical sensors leverage this compound for analytical applications?

- Methodology : Carbon paste electrodes modified with FePt/CNTs nanocomposites and dinitrobenzamide derivatives enable simultaneous detection of glutathione (GSH) and piroxicam. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) quantify analytes at nM levels, with linear ranges of 0.1–100 µM .

- Key Data : Limit of detection (LOD) for GSH is 2.3 nM (S/N = 3), with <5% signal interference from tryptophan .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.